Product packaging for 4-methoxy-N-methylpyrimidin-2-amine(Cat. No.:CAS No. 66131-71-3)

4-methoxy-N-methylpyrimidin-2-amine

Cat. No.: B1323345
CAS No.: 66131-71-3
M. Wt: 139.16 g/mol
InChI Key: OPBJFWASRUHSHW-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylpyrimidin-2-amine (CAS 66131-71-3) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is an important building block in medicinal chemistry and scientific research. It has been identified as an inhibitor of Heat Shock Protein 90 (HSP90-alpha) . HSP90 is a molecular chaperone that is critical for the maturation, structural maintenance, and proper regulation of many client proteins involved in cell cycle control and signal transduction . By inhibiting HSP90, this compound can be used in research to probe the pathways and processes associated with this key protein, making it a valuable tool for investigating new therapeutic strategies . Researchers should handle this material with appropriate precautions. It is associated with safety warnings, including potential hazards if swallowed, skin and eye irritation, and respiratory irritation . Recommended precautionary measures include wearing protective gloves and eye/face protection, using the product only in a well-ventilated area, and avoiding breathing its dust . This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary use and must not be introduced into the human body .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B1323345 4-methoxy-N-methylpyrimidin-2-amine CAS No. 66131-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBJFWASRUHSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293998
Record name 4-Methoxy-N-methyl-2-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-71-3
Record name 4-Methoxy-N-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66131-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy N Methylpyrimidin 2 Amine and Its Derivatives

Primary Synthetic Routes to the 4-Methoxy-N-methylpyrimidin-2-amine Core

The construction of the this compound framework typically involves a multi-step sequence, beginning with the formation of a functionalized pyrimidine (B1678525) ring, followed by the precise installation of the methoxy (B1213986) and N-methylamino groups.

Cyclization Reactions for Pyrimidine Ring Formation

The foundational step in synthesizing the target molecule is the creation of the pyrimidine ring. A common and versatile method is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a molecule containing an N-C-N fragment, such as urea (B33335), guanidine (B92328), or an amidine. rasayanjournal.co.in For instance, the reaction of a β-dicarbonyl compound with guanidine is a classic approach to producing 2-aminopyrimidines.

A key intermediate for the synthesis of 4-substituted pyrimidines is a 4-hydroxypyrimidine (B43898) derivative. This can be synthesized through the cyclization of appropriate precursors. For example, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) can be formed from the cyclization of ethyl acetoacetate (B1235776) and guanidine. This initial pyrimidine can then be further functionalized.

Introduction of Methoxy and N-Methylamino Substituents

With a suitable pyrimidine core in hand, the subsequent challenge lies in the regioselective introduction of the methoxy and N-methylamino groups at the C4 and C2 positions, respectively. A common strategy involves the use of a 2-amino-4-chloropyrimidine (B19991) intermediate.

The synthesis of this chloro-intermediate can be achieved by treating the corresponding 4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). For example, 2-amino-4-chloro-6-methylpyrimidine (B145687) can be synthesized from 2-amino-4-hydroxy-6-methylpyrimidine by refluxing with POCl₃. benthamdirect.com

Once the 4-chloropyrimidine (B154816) is obtained, the methoxy group can be introduced via a nucleophilic aromatic substitution reaction. Treatment with sodium methoxide (B1231860) in a suitable solvent, such as methanol (B129727), displaces the chloride ion to yield the 4-methoxypyrimidine (B1296667) derivative. academie-sciences.frnih.gov

The final step is the introduction of the N-methylamino group at the C2 position. If the starting material is a 2-aminopyrimidine (B69317), N-methylation can be achieved. This can be performed using various methylating agents. Catalytic methods using methanol or paraformaldehyde as the C1 source in the presence of a suitable catalyst are becoming increasingly common. rsc.orgnih.gov The order of these substitution reactions can be crucial for achieving the desired product. For instance, it is often more strategic to first perform the amination and then the methoxylation, or vice versa, depending on the reactivity of the specific substrate and the desired regioselectivity.

A plausible synthetic sequence is outlined below:

StepReactantsReagentsProduct
1Guanidine, Ethyl acetoacetateBase2-Amino-4-hydroxy-6-methylpyrimidine
22-Amino-4-hydroxy-6-methylpyrimidinePOCl₃2-Amino-4-chloro-6-methylpyrimidine
32-Amino-4-chloro-6-methylpyrimidineSodium methoxide2-Amino-4-methoxy-6-methylpyrimidine (B1269087)
42-Amino-4-methoxy-6-methylpyrimidineMethylating agent (e.g., CH₃I)4-Methoxy-N-methyl-6-methylpyrimidin-2-amine

Advanced Synthetic Strategies

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. The synthesis of this compound and its analogs has benefited from such advancements.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern pyrimidine synthesis, offering milder reaction conditions and improved yields. Transition-metal catalysts, particularly those based on palladium and copper, have been employed for cross-coupling reactions to introduce various substituents onto the pyrimidine ring.

For the N-methylation step, various catalytic systems have been developed to avoid the use of stoichiometric and often toxic methylating agents. Ruthenium and iridium complexes have been shown to effectively catalyze the N-methylation of amines using methanol as the C1 source. rsc.orgnih.gov For example, an iridium catalyst supported on zinc oxide has been reported for the additive-free N-methylation of amines with methanol, where the selectivity for mono- or di-methylation can be controlled by tuning the reaction conditions. rsc.org Copper-hydride catalyzed N-methylation of amines using paraformaldehyde as the C1 source also presents a viable and efficient strategy. nih.gov

Catalyst SystemC1 SourceAmine SubstrateProductReference
Ir/ZnOMethanolVarious aminesN-methylated amines rsc.org
(DPEPhos)RuCl₂(PPh₃)MethanolAnilinesN-methylanilines nih.gov
(CAAC)CuCl/PMHSParaformaldehydeAromatic and aliphatic aminesN-methylated amines nih.gov
Pd/CuZrOxCO₂/H₂Amines and nitro compoundsN-methylated amines rsc.org

Regioselective Synthesis of this compound Analogues

Controlling the regioselectivity during the synthesis of polysubstituted pyrimidines is a significant challenge. The inherent electronic properties of the pyrimidine ring dictate the positions most susceptible to nucleophilic or electrophilic attack. Advanced synthetic methods often employ directing groups or specific reaction conditions to achieve the desired isomer.

One-pot, multi-component reactions (MCRs) have emerged as a powerful tool for the regioselective synthesis of highly substituted pyrimidines. acs.orgacs.org These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy and regioselectivity. For instance, a one-pot synthesis of multisubstituted tetrahydropyrimidines has been developed via a catalyst-free multicomponent reaction, offering good to excellent yields. acs.org Another example is the nickel-catalyzed synthesis of highly substituted pyrimidines via an acceptorless dehydrogenative annulation of alcohols. acs.org

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. rasayanjournal.co.in This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

In the context of pyrimidine synthesis, several green approaches have been reported. benthamdirect.combenthamdirect.com These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. academie-sciences.fr

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.

Catalytic reactions: As discussed earlier, catalysis reduces the need for stoichiometric reagents and can lead to more efficient processes.

One-pot syntheses and multicomponent reactions also align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. acs.orgacs.org

Derivatization Strategies for this compound

Once the core structure of this compound is obtained, it can be further modified to create a diverse range of analogs with potentially unique biological activities. These derivatization strategies typically target either the exocyclic N-methylamino group or the pyrimidine ring itself.

Modification of the N-Methylamino Group

The secondary amine functionality of the N-methylamino group provides a reactive handle for various chemical transformations. Acylation is a common strategy to introduce a wide array of substituents. For instance, reaction with acyl chlorides or anhydrides under basic conditions can yield the corresponding N-acyl derivatives. This approach allows for the incorporation of aliphatic, aromatic, or heterocyclic moieties, thereby modulating the compound's physicochemical properties.

Another modification involves the alkylation or arylation of the secondary amine. While direct N-alkylation can sometimes be challenging due to the potential for quaternization, it can be achieved under carefully controlled conditions using alkyl halides or other electrophilic alkylating agents. orgsyn.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile route for N-arylation, enabling the introduction of various substituted aryl and heteroaryl groups.

Furthermore, the N-methylamino group can be transformed into other functional groups. For example, nitrosation followed by reduction could, in principle, lead to the corresponding hydrazine (B178648) derivative, opening up further avenues for derivatization.

Functionalization of the Pyrimidine Ring System

The pyrimidine ring of this compound is an electron-deficient system, which influences its reactivity towards various reagents. Electrophilic aromatic substitution is generally difficult on the pyrimidine ring itself, but can be facilitated by the presence of activating groups. The methoxy and N-methylamino groups on the target molecule are electron-donating and can direct electrophiles to specific positions on the ring. For instance, halogenation or nitration, if successful, would likely occur at the C-5 position, which is meta to both activating groups.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. While the methoxy group at the C-4 position is not a typical leaving group, it could potentially be displaced by strong nucleophiles under forcing conditions. A more viable strategy for functionalizing the ring would be to start with a dihalopyrimidine and sequentially introduce the methoxy and N-methylamino groups, leaving a remaining halogen for further modification. For example, starting with 2,4-dichloropyrimidine, one could first react it with methylamine (B109427) and then with sodium methoxide, or vice-versa, to obtain the target compound. The regioselectivity of these reactions can often be controlled by reaction conditions such as temperature and the nature of the nucleophile. wuxiapptec.com

Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold is a valuable component in the construction of more complex molecules, particularly those with biological activity. Its structural features are found in a number of kinase inhibitors and other pharmacologically relevant compounds. researchgate.netnih.govnih.gov For example, the 2-aminopyrimidine moiety is a common pharmacophore in drugs targeting protein kinases.

The synthesis of such complex architectures often involves coupling the this compound unit to other molecular fragments. This can be achieved through the derivatization strategies mentioned previously. For instance, if a functional group is introduced onto the pyrimidine ring (e.g., a halogen at the C-5 position), this can serve as a handle for cross-coupling reactions like Suzuki, Stille, or Heck couplings to append larger and more complex side chains.

An alternative approach is to build the pyrimidine ring system from acyclic precursors that already contain the desired complexity. The Biginelli reaction and related multicomponent reactions are powerful tools for the one-pot synthesis of substituted pyrimidines from an aldehyde, a β-dicarbonyl compound, and a urea or guanidine derivative. researchgate.net By choosing appropriately functionalized starting materials, complex molecules incorporating the this compound core can be assembled in a convergent manner. The structural similarity of this compound to intermediates used in the synthesis of rosuvastatin (B1679574) highlights its potential as a building block in the synthesis of medicinally important molecules. researchgate.netguidechem.comgoogle.comnih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic aromatic substitution of a suitable precursor, most commonly 2-chloro-4-methoxypyrimidine, with methylamine. The efficiency of this reaction is dependent on several factors, and optimization of these conditions is crucial for achieving high yields and purity.

ParameterConditionEffect on Yield and Reaction Rate
Solvent Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) or alcohols (e.g., ethanol, isopropanol) are commonly used.The choice of solvent can significantly influence the solubility of the reactants and the rate of the SNAr reaction. Aprotic polar solvents are often preferred as they can accelerate the reaction rate.
Base An excess of methylamine can act as the base, or an auxiliary base such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3) can be added.The base is required to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can affect the reaction rate and prevent side reactions.
Temperature Reactions are typically run at elevated temperatures, often ranging from room temperature to reflux.Higher temperatures generally increase the reaction rate, but may also lead to the formation of byproducts. Optimization is key to finding a balance between reaction time and product purity. Microwave irradiation has been shown to significantly reduce reaction times for similar amination reactions. researchgate.net
Catalyst While often not strictly necessary for the reaction of chloropyrimidines with simple amines, palladium catalysts can be employed for less reactive amines or for N-arylation reactions.For the reaction with methylamine, a catalyst is typically not required. However, for the synthesis of more complex derivatives, a catalyst may be essential.
Reactant Stoichiometry An excess of methylamine is often used to drive the reaction to completion and to act as a base.The ratio of methylamine to the chloropyrimidine precursor is a critical parameter to optimize for maximizing the yield.

Spectroscopic Characterization of 4 Methoxy N Methylpyrimidin 2 Amine and Its Analogues

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Key functional group vibrations for 4-methoxy-N-methylpyrimidin-2-amine would include:

N-H Stretching: For the secondary amine (N-H) group, a characteristic stretching vibration is expected in the region of 3350-3310 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrimidine (B1678525) ring are typically observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methoxy (B1213986) groups would appear in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1650-1450 cm⁻¹ region. These bands are often coupled and provide insight into the aromatic character of the ring.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong absorption band in the 1250-1000 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H group is anticipated around 1650-1550 cm⁻¹.

A detailed analysis of the FTIR spectrum of a closely related compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087), has been reported, providing a basis for these expected assignments. sigmaaldrich.com

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR, as it is based on the scattering of light rather than absorption. Vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations and vibrations of non-polar bonds.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Symmetric Ring Breathing Modes: The pyrimidine ring has characteristic symmetric "breathing" modes that are often strong in the Raman spectrum and appear in the fingerprint region.

C-C and C-N Skeletal Vibrations: The skeletal vibrations of the pyrimidine ring would also be prominent.

C-H Bending Modes: Both in-plane and out-of-plane C-H bending vibrations would be observable.

While specific experimental FT-Raman data for this compound is scarce, studies on other pyrimidine derivatives have demonstrated the utility of this technique for structural characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Chemical Shift Assignments and Conformational Analysis

The ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals are:

Pyrimidine Ring Protons: The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. Their exact chemical shifts and coupling constants would be influenced by the electron-donating effects of the methoxy and N-methylamino groups.

Methoxy Protons: The protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

N-Methyl Protons: The protons of the N-methyl group (-NHCH₃) would also appear as a singlet, likely in the range of δ 2.8-3.2 ppm.

N-H Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Detailed ¹H NMR data for various substituted pyrimidines can be found in the literature, providing a basis for these predicted chemical shift ranges. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on general principles and data from analogous compounds)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-56.0 - 6.5d
H-67.8 - 8.2d
OCH₃3.8 - 4.0s
NHCH2.9 - 3.1s
NH Variable (broad)s

¹³C NMR Spectroscopic Characterization and Structural Confirmations

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For this compound, the expected ¹³C NMR signals are:

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum (δ 100-170 ppm). The carbons directly attached to nitrogen and oxygen atoms (C2, C4, and C6) will be the most deshielded.

Methoxy Carbon: The carbon of the methoxy group will appear at around δ 55 ppm.

N-Methyl Carbon: The carbon of the N-methyl group will appear at a characteristic chemical shift of around δ 28 ppm.

Complete assignment of the ¹³C NMR signals can be achieved with the aid of techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which helps to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on general principles and data from analogous compounds)

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-4165 - 170
C-590 - 95
C-6155 - 160
OC H₃53 - 57
NC H₃27 - 30

Advanced NMR Techniques for Structural Dynamics

While ¹H and ¹³C NMR provide a static picture of the molecule, advanced NMR techniques can offer insights into its dynamic processes, such as conformational changes and intermolecular interactions. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which can help to establish the preferred conformation of the N-methyl and methoxy groups relative to the pyrimidine ring. Furthermore, variable temperature NMR studies could reveal information about the rotational barriers around the C-N and C-O bonds. While specific studies on this compound are not available, the application of these techniques to similar heterocyclic systems has been well-documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For pyrimidine derivatives, the absorption spectra typically exhibit bands arising from the aromatic character of the ring system. digitellinc.com

Electronic Absorption Properties and Chromophoric Analysis

The electronic absorption spectra of pyrimidine derivatives are characterized by specific bands that correspond to electronic transitions between different molecular orbitals. These transitions are influenced by the nature and position of substituents on the pyrimidine ring. nih.gov The methoxy (-OCH3) and methylamino (-NHCH3) groups in this compound act as auxochromes, modifying the absorption characteristics of the primary pyrimidine chromophore.

The UV-Vis spectrum of a related compound, 4-methoxy-2-nitroaniline, shows distinct absorption bands. researchgate.net While not a direct analogue, this data provides insight into how methoxy groups can influence the electronic absorption in aromatic systems. For instance, in a study of 2-amino-4-methoxy-6-methylpyrimidine, the presence of the methoxy and amino groups significantly affects the electronic structure and the resulting UV-Vis spectrum. sigmaaldrich.com

A comprehensive digital database of the absorption spectra for approximately 75 non-fused pyrimidine nucleobases and nucleoside analogues has been compiled, offering valuable reference data for this class of compounds. digitellinc.com Although specific data for this compound is not detailed, the database underscores the general spectral characteristics of pyrimidines.

Compound Analogueλmax (nm)SolventReference
2-Amino-4-methylpyrimidine235, 295Water nist.gov
4-Methoxy-2-nitroaniline~250, ~300, ~420Not Specified researchgate.net

This table presents UV-Vis absorption maxima for compounds structurally related to this compound to illustrate general spectroscopic trends.

Investigation of Charge-Transfer Interactions via UV-Vis Spectroscopy

Intramolecular and intermolecular charge-transfer (CT) interactions can be effectively studied using UV-Vis spectroscopy. These interactions often result in the appearance of new, broad absorption bands at longer wavelengths. In molecules containing both electron-donating and electron-accepting groups, CT phenomena can be prominent. rsc.org

For instance, intramolecular charge-transfer absorption has been observed in molecules where a p-methoxyphenyl group (an electron donor) is separated from a pyridinium (B92312) group (an electron acceptor) by a saturated carbon-carbon bond. rsc.org This demonstrates that even without direct conjugation, through-bond charge-transfer can occur. In this compound, the methoxy group can act as an electron donor and the pyrimidine ring, with its electron-withdrawing nitrogen atoms, can act as an acceptor, potentially leading to observable charge-transfer bands. The study of CT complexes formed between 2-amino-4-methoxy-6-methylpyrimidine and iodine further supports the electron-donating capability of such substituted pyrimidines. sigmaaldrich.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. The molecular weight of this compound is 139.16 g/mol . nih.gov

The fragmentation of pyrimidine derivatives in a mass spectrometer follows predictable pathways. sphinxsai.com For aliphatic amines, a common fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, which leads to the formation of a stable iminium ion. libretexts.orgdocbrown.info In the case of this compound, the initial ionization would produce a molecular ion [C6H9N3O]+•. Subsequent fragmentation could involve several pathways:

Alpha-Cleavage: Loss of a methyl radical (•CH3) from the N-methyl group to form a stable ion.

Loss of Methoxyl Group: Cleavage of the O-CH3 bond, leading to the loss of a methoxy radical (•OCH3) or a neutral methanol (B129727) molecule after rearrangement.

Ring Fragmentation: Cleavage of the pyrimidine ring itself, which is a characteristic fragmentation mode for heterocyclic compounds. sphinxsai.com

Studies on related pyrimidine derivatives have shown that the presence of different substituents significantly influences the fragmentation pathways. sphinxsai.com For example, the mass spectral studies of aryl amido pyrimidines reveal a consistent pattern of fragmentation. sphinxsai.com

Ionm/z (Predicted)Possible Origin
[M]+•139Molecular Ion
[M - CH3]+124Loss of a methyl group
[M - OCH3]+108Loss of a methoxy group
[M - H2CO]+109Loss of formaldehyde

This table provides predicted m/z values for potential fragments of this compound based on common fragmentation patterns.

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For example, the crystal structure of 2,4-bis(4-methoxyphenoxy)pyrimidine reveals that the phenyl rings are nearly perpendicular to the pyrimidine ring. sci-hub.se In another study on a pyrido[2,3-d]pyrimidine (B1209978) derivative, the bond distances, bond angles, and torsion angles were determined with high precision. tandfonline.com Such data is fundamental for a detailed understanding of the molecule's conformation.

In a study of a nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide, the complex was found to crystallize in a distorted square planar geometry with a P21/n space group. mdpi.com This highlights the diverse coordination possibilities and resulting geometries of metal complexes involving methoxy-substituted ligands.

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. sci-hub.senih.gov These interactions are critical in crystal engineering, influencing the material's physical properties. acs.org

In the crystal structure of 2,4-bis(4-methoxyphenoxy)pyrimidine, weak C–H···O interactions and π–π stacking interactions create chains of molecules that form sheets. sci-hub.se Similarly, in a synthesized pyrido[2,3-d]pyrimidine compound, N–H···N and C–H···O hydrogen bonds play a major role in the crystal packing. tandfonline.com

Compound AnalogueCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,4-bis(4-methoxyphenoxy)pyrimidineNot specifiedNot specifiedC–H···O, π–π stacking sci-hub.se
1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)ureaNot specifiedNot specifiedN–H···N, C–H···O tandfonline.com
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1H···H, H···C, N···H, Br···H, π–π stacking mdpi.com
(Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) complexMonoclinicP21/nNot specified mdpi.com

This table summarizes crystallographic data for analogues to provide context for the expected solid-state behavior of this compound.

Computational and Theoretical Investigations of 4 Methoxy N Methylpyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods employ the principles of quantum mechanics to model molecular structures and properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 4-methoxy-N-methylpyrimidin-2-amine, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry provides crucial information about the molecule's shape, steric hindrance, and the spatial relationship between the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the N-methylamino group.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.34 Å
C4-O1.35 Å
O-CH31.42 Å
C2-N(H)CH31.37 Å
Bond AngleN1-C2-N3116°
C5-C4-O125°
Dihedral AngleC5-C4-O-CH3178°
N1-C2-N(H)-CH3175°

Prediction and Correlation of Vibrational Frequencies with Experimental Data

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the various modes of vibration the molecule can undergo, such as stretching, bending, and twisting of its chemical bonds.

These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the computed vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. This correlation helps to confirm the molecular structure and provides a deeper understanding of its bonding characteristics. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and to improve the agreement with experimental data.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Various computational analyses can be performed to understand the distribution of electrons and to identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.5 eV
ELUMO-1.2 eV
Energy Gap (ΔE)5.3 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations. Specific data for this compound is not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. malayajournal.org It is plotted on the molecular surface and uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. malayajournal.org

For this compound, an MEP map would clearly identify the nucleophilic and electrophilic sites. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group are expected to be regions of negative potential (red), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and methyl groups would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. This information is crucial for predicting the molecule's intermolecular interactions and its behavior in chemical reactions.

Advanced Electronic Properties

Density Functional Theory (DFT) and other quantum chemical calculations are standard methods for determining the electronic characteristics of molecules. dergipark.org.trnih.gov These studies provide insights into molecular structure, reactivity, and potential applications in materials science. dergipark.org.tr However, specific computational data for the advanced electronic properties of this compound have not been reported in the reviewed literature.

Electric Dipole Moment Calculations

The electric dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. Computational calculations, typically performed using methods like DFT, can predict the magnitude and orientation of the dipole moment. This information is crucial for understanding a molecule's polarity, which influences its solubility, intermolecular interactions, and behavior in an external electric field. Despite the availability of computational tools to perform these calculations, no published studies containing the calculated electric dipole moment for this compound were found.

First-Order Hyperpolarizability and Non-linear Optical (NLO) Properties

First-order hyperpolarizability (β) is a key parameter that quantifies the second-order non-linear optical (NLO) response of a molecule. Molecules with significant hyperpolarizability are of great interest for applications in optoelectronics and photonics. Computational chemistry is a powerful tool for predicting the NLO properties of new materials, often guiding synthetic efforts. While studies on other pyrimidine derivatives show that this class of compounds is investigated for NLO applications, a computational analysis of the first-order hyperpolarizability of this compound has not been documented in the scientific literature.

Intermolecular Interaction Analysis

The study of intermolecular interactions is critical for understanding how molecules assemble in the solid state, which affects crystal packing, physical properties, and biological activity. Computational techniques are invaluable for analyzing these non-covalent interactions.

Theoretical Modeling of Charge Transfer and Proton Transfer Complexes

Charge transfer (CT) and proton transfer (PT) are fundamental processes in chemistry and biology. Theoretical modeling can elucidate the mechanisms of these transfers, calculate the associated energies, and predict the stability of the resulting complexes. While theoretical models for CT and PT in various molecular systems have been developed, there are no specific published models or computational results for charge transfer or proton transfer complexes involving this compound. nih.govmdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Assembly

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the regions of close contact between molecules and, in conjunction with 2D fingerprint plots, provides a detailed summary of the types and relative significance of different intermolecular contacts (e.g., H···H, O···H, C···H). This analysis has been successfully applied to numerous pyrimidine salts to understand their supramolecular architecture. nih.govnih.govmdpi.com A search of the available scientific literature and crystallographic databases, however, did not yield any studies that have performed a Hirshfeld surface analysis on this compound.

Reactivity and Mechanistic Studies of 4 Methoxy N Methylpyrimidin 2 Amine

Nucleophilic Reactivity of the N-Methylamino Group

The exocyclic N-methylamino group in 4-methoxy-N-methylpyrimidin-2-amine serves as a primary site for nucleophilic reactions, such as alkylation and acylation. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers.

N-Alkylation: The reaction with alkyl halides is a classic example of the nucleophilic character of the amino group. In the presence of a base to neutralize the resulting hydrohalic acid, the nitrogen atom can displace the halide to form a new carbon-nitrogen bond. The reaction is anticipated to proceed via a standard SN2 mechanism.

N-Acylation: Similarly, the N-methylamino group is expected to react readily with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to scavenge the acid byproduct.

Electrophile Reagents and Conditions Expected Product
Methyl iodide K2CO3, Acetonitrile, reflux 4-Methoxy-N,N-dimethylpyrimidin-2-amine
Benzoyl chloride Pyridine, CH2Cl2, 0 °C to rt N-(4-methoxypyrimidin-2-yl)-N-methylbenzamide
Acetic anhydride Triethylamine, CH2Cl2, rt N-(4-methoxypyrimidin-2-yl)-N-methylacetamide

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, the electron-donating effects of the 2-(N-methylamino) and 4-methoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack than the parent pyrimidine. These activating groups direct electrophiles primarily to the C5 position, which is ortho and para to the activating groups and is the most electron-rich position on the ring.

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to occur selectively at the C5 position to yield the corresponding 5-halo-4-methoxy-N-methylpyrimidin-2-amine.

Nitration: Nitration of the pyrimidine ring can be challenging due to the basic nature of the ring nitrogens, which can be protonated under strongly acidic nitrating conditions, leading to deactivation. However, with careful selection of reagents, such as a mixture of nitric acid and sulfuric acid under controlled temperatures, nitration at the C5 position may be achievable.

Reaction Reagents and Conditions Expected Major Product
Bromination N-Bromosuccinimide (NBS), CCl4, reflux 5-Bromo-4-methoxy-N-methylpyrimidin-2-amine
Chlorination N-Chlorosuccinimide (NCS), CH3CN, reflux 5-Chloro-4-methoxy-N-methylpyrimidin-2-amine
Nitration HNO3, H2SO4, 0 °C 4-Methoxy-N-methyl-5-nitropyrimidin-2-amine

Transition Metal-Catalyzed Functionalization Reactions

The presence of potential leaving groups (halogens introduced at the C5 position) and the inherent aromaticity of the pyrimidine ring make this compound and its derivatives excellent candidates for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Following halogenation at the C5 position, the resulting 5-halo derivative can undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. This reaction, typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and in the presence of a base, would introduce a new carbon-carbon bond at the C5 position, allowing for the synthesis of a wide range of 5-aryl or 5-alkyl derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds. A 5-halo-4-methoxy-N-methylpyrimidin-2-amine substrate could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to yield a 5-amino-substituted pyrimidine derivative.

Reaction Type Substrate Coupling Partner Catalyst/Ligand/Base Expected Product
Suzuki-Miyaura 5-Bromo-4-methoxy-N-methylpyrimidin-2-amine Phenylboronic acid Pd(PPh3)4, Na2CO3 4-Methoxy-N-methyl-5-phenylpyrimidin-2-amine
Buchwald-Hartwig 5-Bromo-4-methoxy-N-methylpyrimidin-2-amine Aniline Pd2(dba)3, BINAP, NaOt-Bu 4-Methoxy-N-methyl-N5-phenylpyrimidine-2,5-diamine

Other Metal-Mediated Transformations

Beyond palladium, other transition metals such as copper and rhodium can also be utilized to functionalize pyrimidine rings.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can also be employed for the formation of C-N, C-O, and C-S bonds. For instance, a 5-halo derivative of the title compound could potentially undergo coupling with amines, alcohols, or thiols in the presence of a copper catalyst.

Rhodium-Catalyzed C-H Functionalization: More advanced methods, such as rhodium-catalyzed direct C-H functionalization, could potentially be applied to activate a C-H bond on the pyrimidine ring, most likely at the C5 position, for coupling with various partners. However, these reactions often require specific directing groups, and the inherent reactivity of the substituted pyrimidine would need to be carefully considered.

Formation and Thermodynamic Characterization of Molecular Complexes

The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are basic and can participate in the formation of various molecular complexes through hydrogen bonding or coordination with metal ions.

Proton Transfer Complexation Studies

The basicity of the nitrogen atoms in this compound makes it a candidate for proton transfer complexation with Brønsted acids. The pyrimidine ring nitrogens and the exocyclic amino nitrogen are all potential protonation sites. The specific site of protonation will depend on the relative basicities, which are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) and N-methylamino groups are expected to increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine.

Compound pKa
Pyrimidine 1.3
2-Aminopyrimidine (B69317) 3.54
4-Aminopyrimidine 5.71
2-Amino-4-methoxypyrimidine 4.10

The data suggests that the amino group significantly increases the basicity of the pyrimidine ring. The methoxy group at the 4-position also influences the basicity. In this compound, protonation is most likely to occur at one of the ring nitrogen atoms, which would allow for significant resonance stabilization of the resulting cation. The study of the thermodynamics of these proton transfer complexes, for instance by titration calorimetry, would provide valuable information on the enthalpy and entropy changes associated with the complex formation, offering insights into the strength and nature of the interaction.

Charge Transfer Complexation with Various Electron Acceptors

The formation of charge-transfer (CT) complexes is a phenomenon observed when an electron donor molecule interacts with an electron acceptor molecule. This interaction results in the formation of a new absorption band in the UV-visible spectrum, which is characteristic of the complex. The pyrimidine ring, being electron-deficient in nature, can have its electron-donating capacity significantly enhanced by the presence of electron-donating substituents.

In the case of this compound, the presence of both a methoxy (-OCH₃) group at the 4-position and a methylamino (-NHCH₃) group at the 2-position substantially increases the electron density of the pyrimidine ring. The methoxy group, through resonance, and the methylamino group, through both resonance and inductive effects, contribute to a higher energy highest occupied molecular orbital (HOMO). This makes this compound a potent electron donor, capable of forming stable charge-transfer complexes with a variety of electron acceptors.

Studies on similar electron-rich heterocyclic systems have shown that the stability and the wavelength of the maximum absorption (λmax) of the CT complex are dependent on the strength of the acceptor and the nature of the solvent. Common π-electron acceptors used in these studies include tetracyanoquinodimethane (TCNQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and chloranil. The interaction involves the transfer of an electron from the HOMO of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The following table summarizes hypothetical data from spectrophotometric studies of charge-transfer complexation between this compound and various electron acceptors in a non-polar solvent.

Table 1: Spectroscopic Data for Charge-Transfer Complexes of this compound with Various Electron Acceptors

Electron Acceptor λmax (nm) Association Constant (KCT) (M-1) Molar Extinction Coefficient (εmax) (M-1cm-1)
Tetracyanoquinodimethane (TCNQ) 520 150 2500
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 590 250 3200
Chloranil 480 120 1800
Tetracyanoethylene (TCNE) 450 90 1500

The data illustrates a trend where stronger electron acceptors, such as DDQ, exhibit a larger bathochromic shift (longer λmax) and a higher association constant, indicating a more stable complex. This is consistent with a greater degree of charge transfer from the electron-rich pyrimidine derivative to the acceptor.

Elucidation of Reaction Mechanisms through Kinetic and Computational Methods

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and for the rational design of new chemical entities. The elucidation of reaction mechanisms for compounds like this compound can be achieved through a synergistic approach combining kinetic experiments and computational modeling.

Kinetic studies provide empirical data on how reaction rates are affected by changes in concentration, temperature, and catalysts. For instance, in a nucleophilic aromatic substitution reaction involving this compound, monitoring the reaction progress under pseudo-first-order conditions can help determine the rate constants and activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters offer insights into the structure and energetics of the transition state.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the theoretical prediction of reaction pathways and the calculation of activation barriers, which can then be compared with experimental kinetic data.

For example, a computational study of a hypothetical electrophilic substitution on the pyrimidine ring of this compound would likely investigate the directing effects of the methoxy and methylamino groups. The calculations would help in identifying the most probable site of attack and the structure of the Wheland intermediate. Natural Bond Orbital (NBO) analysis can further provide information about the charge distribution and delocalization in the transition state.

The table below presents hypothetical kinetic and computational data for a representative reaction of this compound.

Table 2: Kinetic and Computational Data for the Reaction of this compound

Reaction Parameter Experimental Value (Kinetic Study) Calculated Value (Computational Study)
Rate Constant (k) at 298 K 2.5 x 10-4 M-1s-1 2.8 x 10-4 M-1s-1
Activation Energy (Ea) 55 kJ/mol 58 kJ/mol
Enthalpy of Activation (ΔH) 52.5 kJ/mol 55.5 kJ/mol
Entropy of Activation (ΔS) -80 J/mol·K -75 J/mol·K

The close agreement between the experimental and calculated values in this hypothetical scenario would lend strong support to the proposed reaction mechanism. The negative entropy of activation suggests an associative and more ordered transition state, which is common in bimolecular reactions.

Applications of 4 Methoxy N Methylpyrimidin 2 Amine As a Synthetic Intermediate and Building Block

Strategic Utilization in the Synthesis of Diverse Heterocyclic Compounds

The pyrimidine (B1678525) scaffold is a fundamental component of numerous bioactive molecules and natural products. The functional groups on 4-methoxy-N-methylpyrimidin-2-amine serve as reactive handles for constructing a variety of other heterocyclic systems. The amino group can act as a nucleophile, while the methoxy (B1213986) group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for the sequential and regioselective introduction of different substituents.

Various synthetic strategies are employed to build upon the pyrimidine core. growingscience.com For instance, multicomponent reactions, which allow the formation of complex products in a single step, are often used to generate libraries of substituted pyrimidines. researchgate.net Methods like [3+3] annulation, where a three-atom fragment reacts with another, can be used to construct fused ring systems. growingscience.com The synthesis of pyrimidine derivatives can start from diverse precursors, including chalcones, which react with guanidine (B92328) derivatives to form the 2-aminopyrimidine (B69317) core. nih.gov

The presence of the N-methylamino group offers a site for further derivatization, such as acylation or alkylation, while the methoxy group can be targeted for displacement by other nucleophiles to introduce diversity at the 4-position of the pyrimidine ring. These reactions pave the way for creating fused heterocycles like pyrazolo[3,4-d]pyrimidines or thieno[2,3-d]pyrimidines, which are known scaffolds in medicinal chemistry. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine Precursors

Heterocyclic System Synthetic Approach Potential Application Area
Pyrazolo[3,4-d]pyrimidines Cyclocondensation reactions Kinase inhibition, anticancer agents nih.gov
Thieno[2,3-d]pyrimidines Electrophilic substitution and cyclization Anti-inflammatory, antimicrobial agents
Fused Pyrimidines N-vinyl tertiary enamide formation Diverse biological activities
Triazolo[1,5-a]pyrimidines Multicomponent reactions CNS agents, antimicrobial agents researchgate.net

Role as a Precursor in the Development of Targeted Chemical Entities

The substituted pyrimidine motif is a cornerstone in the development of targeted therapies, particularly in oncology. Nitrogen-containing heterocycles are structural isosteres of the nucleobases that make up DNA and RNA, allowing them to interact with a wide range of biological targets. nih.gov The 2-aminopyrimidine substructure is a well-established "hinge-binder" motif that anchors small molecules to the ATP-binding site of protein kinases.

Kinase inhibitors are a major class of targeted cancer therapies, and many successful drugs contain a pyrimidine core. nih.govnih.gov For example, the structure of Imatinib, a tyrosine kinase inhibitor, features a phenylaminopyrimidine moiety. mdpi.com The compound AZD4205, a selective Janus Kinase 1 (JAK1) inhibitor, incorporates a 2-aminopyrimidine core linked to other heterocyclic fragments to achieve its potency and selectivity. nih.govsci-hub.sesci-hub.se The specific substituents on the pyrimidine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

The this compound scaffold provides an excellent starting point for designing such inhibitors. The N-methylamino group can be elaborated to interact with the solvent-exposed region of the kinase active site, while the methoxy group can be replaced to fine-tune the electronic properties and solubility of the final compound.

Table 2: Bioactive Compounds Featuring a Substituted Pyrimidine Core

Compound/Class Target/Activity Therapeutic Area
Imatinib (analogs) ABL Kinase Oncology mdpi.com
AZD4205 Janus Kinase 1 (JAK1) Oncology, Inflammation nih.govsci-hub.sesci-hub.se
Pyrazolo[3,4-d]pyrimidines Bruton's tyrosine kinase (BTK), mTOR Oncology, Immunology nih.gov
5-Arylazo Pyrimidines Folic Acid Antagonists Antimicrobial nih.gov

Application in the Design and Synthesis of Ligands for Coordination Chemistry

Heterocyclic compounds containing nitrogen atoms, such as pyrimidines, are excellent ligands for coordinating with metal ions. The lone pair of electrons on the sp2-hybridized nitrogen atoms of the pyrimidine ring can form stable coordination bonds with a variety of transition metals. mdpi.com Furthermore, the exocyclic N-methylamino group on this compound provides an additional potential binding site.

For example, 2-aminopyrimidine has been used as an auxiliary ligand in copper(II) complexes, where it influences the final supramolecular structure through non-covalent interactions. acs.orgnih.gov Schiff bases derived from aminopyrimidines are also widely used to create multidentate chelating agents that can form stable complexes with metals like Mn(II), Co(II), and Cu(II). mdpi.com The compound this compound could be used to synthesize ligands that confer specific geometries and electronic properties to metal centers, making them suitable for applications in catalysis or materials science.

Table 3: Coordination Behavior of Aminopyrimidine-Related Ligands

Ligand Type Metal Ion Examples Coordination Site(s) Resulting Complex Properties
2-Aminopyrimidine Cu(II) Endocyclic Nitrogen, Amino Group (H-bonding) Supramolecular assemblies, photoresponsive acs.orgnih.gov
2-Amino-3-methylpyridine Ag(I) Endocyclic Nitrogen, Amino Group (bridging) Polymeric structures, luminescence mdpi.com
Aminopyrimidine Schiff Bases Mn(II), Co(II), Cu(II) Azomethine Nitrogen, Phenolic Oxygen Potential anticancer, antimicrobial activity mdpi.com

Construction of Chemical Libraries for High-Throughput Screening in Chemical Biology

The development of new probes and drug candidates often relies on high-throughput screening (HTS) of large collections of small molecules known as chemical libraries. Building blocks that allow for the rapid generation of diverse structures are highly valuable in this context. The pyrimidine scaffold is ideal for creating focused libraries due to its proven biological relevance and the ease with which it can be functionalized. nih.gov

This compound is a suitable precursor for constructing such libraries. Its distinct functional groups allow for a modular and systematic approach to synthesis. For example, in a DNA-encoded library (DEL) synthesis, a pyrimidine core with multiple reactive sites (like chloro- or methylsulfonyl groups) can be sequentially reacted with different building blocks (e.g., amines, boronic acids) to generate millions of unique compounds in a pooled format. nih.gov

A hypothetical library based on this compound could be constructed by varying substituents at two key positions. The methoxy group at C4 could be substituted with a range of amines or thiols via SNAr reaction. Simultaneously, the N-methylamino group at C2 could be acylated with various carboxylic acids or sulfonyl chlorides. This two-dimensional variation would quickly generate a library of compounds with diverse physicochemical properties, ready for screening against biological targets like enzymes or receptors to identify new bioactive hits. acs.org

Table 4: Hypothetical Chemical Library Design from this compound

Scaffold Position Reaction Type Example Building Blocks (R-group source)
C4-position (via -OCH3 displacement) Nucleophilic Aromatic Substitution Diverse primary/secondary amines, thiols
C2-position (via -NHCH3 derivatization) Acylation / Sulfonylation Various acyl chlorides, sulfonyl chlorides

Future Directions and Perspectives in the Research of 4 Methoxy N Methylpyrimidin 2 Amine

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of pyrimidine (B1678525) derivatives is continually evolving, with a strong emphasis on developing more efficient and environmentally benign methods. rasayanjournal.co.innih.gov Future research on 4-methoxy-N-methylpyrimidin-2-amine is expected to move beyond traditional batch synthesis and explore unconventional and sustainable methodologies.

Microwave-Assisted and Flow Synthesis: Microwave-assisted organic synthesis (MAOS) and flow chemistry represent two such promising avenues. MAOS can significantly reduce reaction times, improve yields, and enhance the purity of the final product. nih.gov Flow chemistry, on the other hand, offers precise control over reaction parameters, improved safety, and the potential for seamless scale-up. The application of these techniques to the synthesis of this compound could lead to more efficient and scalable production processes.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. This includes the use of greener solvents, catalysts, and energy sources. rasayanjournal.co.inpjoes.com For instance, the use of natural catalysts, such as citrus extracts, has been reported for the synthesis of dihydropyrimidone derivatives. pjoes.com Future studies could investigate similar green approaches for the synthesis of this compound, minimizing the environmental footprint of its production. A transition-metal-free synthesis of pyrimidines from aromatic ketones, aldehydes, and ammonium (B1175870) salts, where water is the only byproduct, highlights a sustainable direction. rsc.org

Novel Catalytic Methods: The development of novel catalytic systems is another key area. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols demonstrates a regioselective and sustainable approach. acs.org Furthermore, pyrimidine-directed C–H borylation offers a metal-free method for functionalizing the pyrimidine core, which could be adapted for the synthesis of novel derivatives of this compound. rsc.org

Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To optimize and control the synthesis of this compound, the development and application of advanced analytical techniques for real-time, in-situ monitoring are crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. pharmoutsourcing.comnih.gov

Real-Time NMR Spectroscopy: One of the most powerful techniques for in-situ reaction monitoring is Nuclear Magnetic Resonance (NMR) spectroscopy. Real-time 2D NMR has been successfully used to monitor the synthesis of pyrimidines, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. nih.gov This approach, if applied to the synthesis of this compound, could provide invaluable insights into the reaction kinetics and pathways, enabling precise process control and optimization. researchgate.net Hyperpolarized 15N NMR is another promising technique for the high-sensitivity real-time monitoring of reactions involving nitrogen-containing compounds. nih.gov

Other Spectroscopic and Chromatographic Techniques: Other PAT tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can also be employed for real-time monitoring of chemical transformations. youtube.com These techniques, coupled with advanced data analysis methods, can provide a comprehensive understanding of the reaction progress. High-performance liquid chromatography (HPLC) remains a vital tool for offline analysis and purity assessment. pjoes.com

Integration of Machine Learning and AI in Predictive Chemical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling: Data-driven ML-based QSAR models can be developed to predict the biological activities of pyrimidine derivatives based on their structural features. mdpi.comresearchgate.net Such models could be employed to predict the potential therapeutic applications of this compound and to guide the design of new, more potent analogues. mdpi.comresearchgate.net

Design of Novel Architectures for Material Science Applications

Substituted pyrimidines are versatile building blocks for the creation of novel materials with unique properties. Future research will likely focus on incorporating this compound into advanced material architectures.

Pyrimidine-Containing Polymers: Conjugated polymers containing pyrimidine units in their backbone have been synthesized and have shown interesting electronic and optical properties. rsc.org These polymers can be used in applications such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of polymers containing a pyrimidine base has also been explored for applications as chemically amplified resists in photolithography. scispace.com The specific electronic and steric properties of this compound could be harnessed to create polymers with tailored characteristics.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Pyrimidine-based ligands have been successfully used to synthesize MOFs with interesting topologies and gas sorption properties. acs.orgmdpi.comgoogle.comrsc.org For instance, a MOF based on a pyrimidine-5-carboxylate ligand has shown selective sorption of CO2. acs.org The nitrogen atoms in the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a promising candidate for the design of new MOFs with potential applications in gas storage, separation, and catalysis. acs.orgd-nb.info

Investigation of Organometallic Chemistry Involving this compound

The coordination chemistry of pyrimidine derivatives is a rich and expanding field. The nitrogen atoms of the pyrimidine ring can coordinate to a wide range of metal ions, leading to the formation of organometallic complexes with diverse structures and functionalities. acs.orgcu.edu.egresearchgate.netacs.orgnih.gov

Synthesis and Characterization of Novel Complexes: Future research will undoubtedly focus on the synthesis and characterization of organometallic complexes of this compound with various transition metals and lanthanides. cu.edu.egnih.gov The electronic and steric effects of the methoxy (B1213986) and N-methyl substituents will influence the coordination behavior of the ligand and the properties of the resulting complexes. Techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy will be essential for elucidating the structures of these new compounds. libretexts.orgresearchgate.net

Potential Applications: These novel organometallic complexes could find applications in various fields. For example, they could be explored as catalysts in organic synthesis, as luminescent materials for sensing and imaging applications, or as novel therapeutic agents. The study of pyrimidine-substituted phosphine (B1218219) ligands and their coordination chemistry has already shown potential in catalysis and materials science. mdpi.com The investigation of the organometallic chemistry of this compound will open up new avenues for the development of functional molecular materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-N-methylpyrimidin-2-amine, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, nucleophilic substitution reactions on halogenated pyrimidines (e.g., 4-chloro-6-methylpyrimidin-2-amine derivatives) using methoxy and methylamine groups under reflux in polar solvents like ethanol or DMF. Key intermediates can be characterized via ¹H/¹³C NMR to confirm substitution patterns and LC-MS for purity assessment .
  • Critical Step : Monitoring reaction progress via TLC and optimizing temperature (e.g., 60–80°C) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and methylamine (-NCH₃) signals, with chemical shifts typically at δ 3.8–4.0 ppm (OCH₃) and δ 2.8–3.2 ppm (NCH₃) .
  • IR Spectroscopy : Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL .

Q. How is the biological activity of this compound screened in antimicrobial studies?

  • Methodology :

  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods.
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., trifluoromethyl or halogen-substituted derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

  • Methodology :

  • Use SHELXL for refinement, applying constraints for disordered atoms and validating against Rint and GooF values .
  • Analyze hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O interactions) to explain deviations in dihedral angles (e.g., pyrimidine ring vs. substituent planes) .
  • Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical geometries .

Q. What strategies optimize the regioselectivity of N-methylation in pyrimidine derivatives?

  • Methodology :

  • Base selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize side reactions during methylation with methyl iodide .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require low temperatures (0–5°C) to control exothermicity .
  • Monitoring : Track reaction progress via ESI-MS to detect intermediates and adjust stoichiometry dynamically .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, acetylcholinesterase). Focus on methoxy and methylamine groups as hydrogen-bond acceptors/donors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What experimental approaches validate structure-activity relationships (SAR) for pyrimidine-based antimicrobial agents?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity .
  • Mechanistic studies : Conduct enzyme inhibition assays (e.g., β-lactamase or CYP450) to identify molecular targets .
  • Resistance profiling : Serial passage experiments with sub-inhibitory concentrations to evaluate resistance development .

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